molecular formula C19H18N4O3 B2439302 N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide CAS No. 2034301-54-5

N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Cat. No. B2439302
CAS RN: 2034301-54-5
M. Wt: 350.378
InChI Key: HDLLPMBXCMUAHU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, also known as DMNQ, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of imidazole derivatives, which have been extensively studied due to their diverse biological activities.

Scientific Research Applications

Synthesis and Characterization

  • N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide and its derivatives have been synthesized for various applications. For instance, a similar compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, was synthesized using a 'one-pot' reductive cyclization, illustrating the compound's synthetic versatility (Bhaskar, Kumar, Hanumanthappa, & Vijaykumar, 2019).

Luminescence Sensing

  • Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, similar to N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, have been developed. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, making them potential fluorescence sensors for these chemicals (Shi, Zhong, Guo, & Li, 2015).

Antitumor Activity

  • Related compounds have been explored for their potential antitumor activities. For example, derivatives like 10-(4-nitrobenzyl)-3,7,9,11-tetraoxo-2,4,6,8,10-pentaaza[3.3.3]propellane have been synthesized and analyzed for their structure, which could inform the antitumor applications of similar compounds (Yang, Fu, Li, Zhang, & Shi, 2016).

Metal-Organic Frameworks

  • The compound's structural motifs are useful in the synthesis of metal-organic frameworks. For instance, Rhodium(III) Peroxo Complexes containing carbene and phosphine ligands utilize similar imidazole structures, indicating potential for complex formation and catalytic applications (Yu, Patrick, & James, 2006).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13-3-6-16(9-14(13)2)21-19(24)18-11-22(12-20-18)10-15-4-7-17(8-5-15)23(25)26/h3-9,11-12H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLLPMBXCMUAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

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